N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
Brand Name: Vulcanchem
CAS No.: 554423-46-0
VCID: VC18378403
InChI: InChI=1S/C15H13ClN2O5S/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)21)6-9-1-2-10-11(5-9)23-8-22-10/h1-2,5-6H,3-4,7-8H2,(H,17,19)
SMILES:
Molecular Formula: C15H13ClN2O5S
Molecular Weight: 368.8 g/mol

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

CAS No.: 554423-46-0

Cat. No.: VC18378403

Molecular Formula: C15H13ClN2O5S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide - 554423-46-0

Specification

CAS No. 554423-46-0
Molecular Formula C15H13ClN2O5S
Molecular Weight 368.8 g/mol
IUPAC Name N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
Standard InChI InChI=1S/C15H13ClN2O5S/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)21)6-9-1-2-10-11(5-9)23-8-22-10/h1-2,5-6H,3-4,7-8H2,(H,17,19)
Standard InChI Key REZHDQABWKAELK-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCNC(=O)CCl

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide, reflects its multi-component architecture . Key structural elements include:

  • A thiazolidine-2,4-dione ring substituted at position 5 with a benzodioxole-methylidene group.

  • An ethyl linker connecting the thiazolidinedione nitrogen to a chloroacetamide functional group.

Molecular Properties

Critical physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₅H₁₃ClN₂O₅S
Molecular Weight368.8 g/mol
SMILES NotationC1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCNC(=O)CCl
InChI KeyREZHDQABWKAELK-UHFFFAOYSA-N

The planar benzodioxole system (logP ≈ 2.1) enhances membrane permeability, while the thiazolidinedione core contributes to hydrogen-bonding interactions with biological targets .

Synthetic Routes and Optimization

General Synthesis Strategy

Synthesis typically involves a multi-step sequence:

  • Formation of the thiazolidine-2,4-dione core via cyclization of thiourea derivatives with chloroacetic acid.

  • Knoevenagel condensation to introduce the benzodioxole-methylidene group at position 5 of the thiazolidinedione .

  • Amide coupling between the ethylamine-linked thiazolidinedione and chloroacetyl chloride .

Key Challenges

  • Regioselectivity: Ensuring exclusive formation of the Z-isomer during Knoevenagel condensation .

  • Purification: The compound’s low solubility in aqueous media necessitates chromatographic techniques .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits COX-II with an IC₅₀ comparable to Celecoxib (8.88 μM vs. 8.88 μM) . Molecular docking reveals:

  • Hydrogen bonding between the thiazolidinedione carbonyl and Tyr385 of COX-II .

  • Hydrophobic interactions mediated by the benzodioxole moiety in the enzyme’s side pocket .

Therapeutic Applications and Comparative Analysis

Drug Development Prospects

The compound’s dual anti-inflammatory/anticancer profile positions it as a candidate for:

  • Adjuvant therapy in inflammation-driven malignancies.

  • Topical formulations for dermatological conditions (e.g., psoriasis).

Comparison with Analogues

Structural modifications significantly alter bioactivity:

CompoundTarget Activity (IC₅₀)Key Structural Difference
554423-46-0COX-II: 8.88 μMChloroacetamide side chain
902319-15-7 COX-II: 15.2 μM4-Hydroxyphenethyl acetamide group

The chloroacetamide moiety in 554423-46-0 enhances electrophilicity, potentially improving target covalency .

Current Research and Future Directions

Preclinical Status

  • Pharmacokinetics: Oral bioavailability <20% due to first-pass metabolism; prodrug strategies under investigation .

  • Toxicity: No significant cytotoxicity observed in RAW 264.7 macrophages at ≤50 μM .

Knowledge Gaps

  • In vivo efficacy: Limited data on animal models of inflammation or cancer.

  • Off-target effects: Potential interactions with PPARγ warrant scrutiny .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator